4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-16-9-8-14(11-15(16)21-10-2-3-17(21)22)20-18(23)12-4-6-13(19)7-5-12/h4-9,11H,2-3,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFYZRTUSYKERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of an appropriate amine with a cyclic anhydride, followed by cyclization.
Substitution Reactions:
Amide Bond Formation: The final step involves the formation of the amide bond between the benzamide core and the substituted phenyl group. This can be done using coupling reagents such as carbodiimides or through direct amidation under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
The compound 4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant case studies and data.
Chemical Properties and Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₃
- Molecular Weight : 353.81 g/mol
- Key Functional Groups : Chlorobenzene, methoxy group, pyrrolidinone.
This compound's unique structure contributes to its biological activity, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have indicated that derivatives of benzamide, including the target compound, exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit specific kinases involved in tumor growth. In particular, a series of 4-chloro-benzamide derivatives were synthesized and tested as RET kinase inhibitors, showing moderate to high potency in inhibiting cell proliferation driven by RET mutations .
Neuropharmacology
The compound's potential as a neuroprotective agent has been explored through its interaction with G protein-coupled receptors (GPCRs). Studies suggest that similar benzamide derivatives can modulate neurotransmitter systems, which may lead to therapeutic effects in conditions such as anxiety and depression . The involvement of the pyrrolidine moiety is crucial for enhancing the binding affinity toward these receptors.
Anticonvulsant Properties
Research on related pyrrolidine derivatives has demonstrated anticonvulsant activity. For example, several new compounds were synthesized and evaluated for their effectiveness against seizures using models like the maximal electroshock test (MES) and pentylenetetrazole-induced seizures . This suggests that the target compound could also possess similar anticonvulsant properties.
Structure-Activity Relationship (SAR) Studies
Quantitative structure-activity relationship (QSAR) studies have been utilized to predict the biological activity of benzamide derivatives, including those similar to this compound. These studies focus on how variations in substituents affect pharmacological outcomes, providing insights into optimizing drug design for enhanced efficacy .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4-Chloro-benzamide derivative | RET kinase inhibitor | |
| Pyrrolidine derivative | Anticonvulsant | |
| Benzamide derivative | Neuroprotective |
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity | Notes |
|---|---|---|
| Methoxy group | Increases lipophilicity | Enhances receptor binding |
| Chlorine atom | Modulates electronic properties | Affects selectivity for targets |
| Pyrrolidine ring | Improves bioavailability | Critical for neuropharmacological effects |
Case Study 1: RET Kinase Inhibition
A study published in a peer-reviewed journal highlighted the synthesis of various 4-chloro-benzamide derivatives , including the target compound. The compounds were screened for RET kinase inhibition using ELISA assays, revealing promising results that warrant further investigation in cancer therapy .
Case Study 2: Anticonvulsant Activity Evaluation
In another research effort, a series of pyrrolidine-based compounds were subjected to anticonvulsant testing. The results indicated that modifications at the benzamide position could significantly enhance anticonvulsant efficacy, suggesting potential therapeutic applications for seizure disorders .
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Key Observations:
Functional Group Impact: The target compound’s pyrrolidinone group distinguishes it from hydrazine derivatives (e.g., 4c, 4d) and heterocyclic analogs like quinazoline (15b) or benzimidazole (PB3). Pyrrolidinone may enhance hydrogen-bonding capacity compared to rigid aromatic systems . Chloro substitution at the benzamide position is common across analogs, suggesting its role in stabilizing aromatic π-π interactions in target binding .
Synthesis and Yield :
- Hydrazine derivatives (4c , 4d ) exhibit higher yields (75–80%) due to straightforward condensation reactions . In contrast, heterocyclic analogs (15b , PB3 ) require multi-step syntheses, resulting in moderate yields (65–72%) .
Biological Relevance: Quinazoline-linked benzamides (15b) demonstrate potent antitumor activity via apoptosis induction, highlighting the importance of fused heterocycles in cytotoxicity . The target compound’s pyrrolidinone moiety is structurally analogous to protease or kinase inhibitors, though direct biological data are lacking in the evidence .
Physicochemical and Spectral Comparisons
- IR Spectroscopy : All benzamide derivatives show characteristic C=O stretches (1650–1670 cm⁻¹), with additional NH stretches (3300–3340 cm⁻¹) in hydrazine derivatives (4c , 4d ) . The target compound likely shares similar C=O absorption but lacks NH bands due to the absence of hydrazine.
- Mass Spectrometry : LC-MS data for 4c (m/z 290) and PB3 (m/z 406) align with their molecular weights, suggesting the target compound would exhibit a molecular ion consistent with its formula (C₁₉H₁₈ClN₂O₃: ~373.8 g/mol).
Biological Activity
The compound 4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a member of the benzamide class, which has garnered attention for its potential therapeutic applications, particularly in antiviral and anticancer therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro substituent, a methoxy group, and a pyrrolidine moiety, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to increase intracellular levels of APOBEC3G (A3G) , a cytidine deaminase that plays a crucial role in inhibiting viral replication, particularly for Hepatitis B virus (HBV) and other viruses such as HIV and HCV .
Antiviral Properties
Recent studies have highlighted the antiviral efficacy of N-phenylbenzamide derivatives, including this compound. In vitro assays demonstrated that this compound significantly inhibits HBV replication by enhancing A3G levels within HepG2.2.15 cells. Moreover, it exhibited activity against both wild-type and drug-resistant strains of HBV, indicating its potential as a novel antiviral agent .
Anticancer Activity
In addition to its antiviral properties, benzamide derivatives have been investigated for their anticancer potential. Compounds with similar structures have shown moderate to high potency as RET kinase inhibitors, which are relevant in cancer therapy. The inhibition of RET kinase activity has been linked to reduced cell proliferation in cancer models .
Study 1: Anti-HBV Activity Assessment
A study focused on the anti-HBV activity of IMB-0523 (a derivative closely related to our compound) revealed significant reductions in viral load in both in vitro and in vivo models. The study utilized a duck HBV model to evaluate the therapeutic efficacy and pharmacokinetics of the compound, showing promising results that warrant further exploration .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various benzamide derivatives, including those with similar functional groups to this compound. The results indicated that electron-withdrawing groups such as chloro and methoxy enhance biological activity against specific pathogens and cancer cell lines .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how do coupling reagents influence yield?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. For example, N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are effective coupling reagents for forming amide bonds between carboxylic acids and amines. Key parameters include reaction time (overnight stirring at room temperature) and solvent choice (e.g., DMF or THF). Yield optimization requires purification via column chromatography and validation through melting point analysis .
Q. Which spectroscopic techniques are critical for characterizing this benzamide derivative?
- Methodological Answer : Essential techniques include:
- FT-IR : To confirm amide bond formation (C=O stretch ~1650–1680 cm⁻¹) and aromatic C-H stretches.
- 1H/13C-NMR : For structural elucidation of the methoxy, pyrrolidinone, and chloro-substituted aromatic groups.
- Elemental Analysis : To verify purity and stoichiometry.
- Mass Spectrometry (EI/ESI) : For molecular ion ([M+H]⁺) and fragmentation pattern analysis .
Q. How is this compound utilized in catalytic applications such as C–C coupling reactions?
- Methodological Answer : While not directly studied for this compound, structurally similar benzamide ligands (e.g., 4-chloro-N-(methyl(1-phenylethyl)carbamothionyl)benzamide) have been used in Suzuki-Miyaura coupling. Catalytic activity is assessed via GC-MS to monitor aryl halide conversion into biphenyl derivatives. Reaction conditions (e.g., Pd catalyst loading, solvent, temperature) must be optimized for each substrate .
Advanced Research Questions
Q. How do solvent polarity, pH, and temperature affect the fluorescence properties of this compound?
- Methodological Answer : Fluorescence intensity is maximized under specific conditions:
- Solvent : Polar aprotic solvents (e.g., DMSO) enhance quantum yield due to reduced quenching.
- pH : Optimal at pH 5 (near physiological conditions), as acidic/basic media may protonate/deprotonate functional groups, altering electronic transitions.
- Temperature : Stability at 25°C; higher temperatures increase non-radiative decay. Binding constants (e.g., with biomolecules) are calculated via Stern-Volmer plots .
Q. What role do substituents (e.g., 2-oxopyrrolidinyl, chloro, methoxy) play in biological activity or target selectivity?
- Methodological Answer :
- 2-Oxopyrrolidinyl : Enhances solubility and hydrogen-bonding potential, critical for enzyme inhibition (e.g., bacterial AcpS-PPTase).
- Chloro Group : Increases lipophilicity, improving membrane permeability.
- Methoxy Group : Modulates electronic effects (σ/π-donor), influencing binding affinity.
- In vitro assays (e.g., antiproliferative or enzyme inhibition) with structure-activity relationship (SAR) studies are recommended to validate these hypotheses .
Q. What mechanistic insights can be gained from studying its interaction with bacterial enzymes?
- Methodological Answer : Molecular docking and kinetic assays (e.g., Michaelis-Menten analysis) reveal competitive/non-competitive inhibition. For example, trifluoromethyl-containing analogs inhibit bacterial AcpS-PPTase by mimicking native substrates. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS), while X-ray crystallography identifies key binding residues .
Q. How can computational methods predict metabolic stability and pharmacokinetic profiles?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration.
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic oxidation sites.
- MD Simulations : Assess stability in biological membranes or protein binding pockets over nanosecond timescales .
Contradictions and Limitations in Current Evidence
- Synthesis : reports DCC/HOBt as optimal coupling agents, while other studies (e.g., thiocyanation in Scheme 5, ) suggest alternative routes for functionalized analogs.
- Fluorescence Stability : notes stable fluorescence over time, but temperature-sensitive analogs (e.g., ) may exhibit quenching at >30°C.
- Biological Activity : Limited direct data on this compound; inferences are drawn from structurally related molecules (e.g., ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
